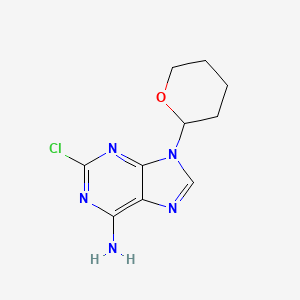

2-Chloro-9-(tetrahydropyran-2-yl)adenine

Descripción

Significance of Purine (B94841) Derivatives in Medicinal Chemistry and Plant Biology

Purine derivatives are a wellspring of therapeutic agents, demonstrating a wide spectrum of pharmacological activities. rsc.orgresearchgate.net Their structural similarity to endogenous purines allows them to interact with a multitude of biological targets, including enzymes and receptors. nih.gov This has led to the development of purine analogues as potent anticancer, antiviral, and antimicrobial drugs. researchgate.netnih.gov For instance, by inhibiting enzymes crucial for DNA synthesis or cell signaling, these compounds can halt the proliferation of cancer cells or the replication of viruses. nih.govgoogle.com

In the realm of plant biology, adenine (B156593) derivatives are recognized as cytokinins, a class of plant hormones that regulate various aspects of growth and development, such as cell division, shoot formation, and leaf senescence. nih.govoup.commdpi.com Synthetic adenine analogues are widely used in agriculture and horticulture to manipulate plant growth and improve crop yields. mdpi.com The N6-substituted adenine derivative, kinetin, was one of the first cytokinins to be identified. oup.com

Overview of Adenine Scaffold Modifications and Biological Impact

The adenine scaffold offers multiple positions for chemical modification, each capable of influencing the molecule's biological activity, selectivity, and pharmacokinetic properties. nih.gov Key sites for modification include the C2, C6, and N9 positions.

Substitution at the C2 position can significantly alter a compound's interaction with target proteins. For example, the introduction of a chlorine atom at C2, as seen in the subject of this article, is a common strategy in the design of ligands for adenosine (B11128) receptors. icm.edu.pl Modifications at the N6 position are crucial for the activity of cytokinins and have also been explored in the development of various enzyme inhibitors. nih.govmdpi.com

The N9 position is frequently modified to attach sugar moieties, as seen in natural nucleosides, or other groups that can serve as protecting groups or influence the compound's solubility and transport. google.commdpi.com The tetrahydropyran (B127337) (THP) group, for instance, is a common acid-labile protecting group for the N9 position of purines, allowing for selective reactions at other sites of the molecule before its removal. americanelements.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-9-(oxan-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O/c11-10-14-8(12)7-9(15-10)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHATATVLOKVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30509617 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77111-77-4 | |

| Record name | 2-Chloro-9-(oxan-2-yl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30509617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Therapeutic Potential of 2 Chloro 9 Tetrahydropyran 2 Yl Adenine Analogues

Evaluation in Cancer Cell Lines and Tumor Models

The cytotoxic potential of purine (B94841) analogues is a cornerstone of their use in oncology. Modifications to the purine ring and the substituent at the N9 position are strategies to enhance efficacy and selectivity. While direct studies on 2-Chloro-9-(tetrahydropyran-2-yl)adenine are limited, research on closely related analogues provides insight into the potential activity of this chemical scaffold.

Comparative Analysis with Other Nucleoside Analogues

Comparative studies are crucial for determining the therapeutic potential of new compounds relative to existing drugs. For instance, 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Clofarabine), a well-known 2-chloro purine nucleoside analogue, has demonstrated greater antiproliferative activity against human colon tumor cell lines than other deoxyadenosine (B7792050) analogues like fludarabine (B1672870) and cladribine (B1669150). nih.gov Another study found Clofarabine (B1669196) to be 50-fold more potent as an inhibitor of CEM cell growth than other structurally similar 2-chloro-9-fluorinated adenine (B156593) nucleosides. nih.gov

These analyses underscore how small structural changes on the sugar moiety of 2-chloroadenine (B193299) analogues can dramatically alter cytotoxic potency. nih.gov However, specific comparative studies evaluating the cytotoxic profile of this compound against other nucleoside analogues like cladribine or clofarabine were not found in the available research. Such research would be necessary to position its efficacy within the broader landscape of anticancer purine derivatives.

Role as Cytokinin Analogues in Plant Biology

Purine derivatives are fundamental to plant biology, acting as cytokinins—a class of hormones that regulate cell division, growth, and differentiation. nih.gov The substitution at the N9 position of the purine ring is known to significantly affect cytokinin activity. nih.gov

Cytokinin Activity in Bioassays (e.g., tobacco callus, wheat leaf senescence, Amaranthus bioassay)

The cytokinin activity of N9-tetrahydropyranyl (THP) substituted purines has been evaluated in several classical bioassays. A 1967 study found that 6-benzylamino-9-(tetrahydropyran-2-yl)purine (BAP9THP) was exceptionally effective at promoting chlorophyll (B73375) retention, thereby delaying senescence in plant tissues, and was nearly as potent as its parent compound, 6-benzylaminopurine (B1666704) (BAP), in stimulating the growth of tobacco callus. mdpi.com The high activity was suggested to be due to the lability of the N9-THP group. mdpi.com

More recent research has confirmed these findings across a range of N9-THP analogues and standard bioassays:

Tobacco Callus Bioassay: Derivatives of 6-benzylamino-9-tetrahydropyran-2-ylpurine were tested for their ability to stimulate cell division and growth in tobacco callus. nih.gov Likewise, N⁶-[(3-methylbut-2-en-1-yl)amino]-9-(tetrahydropyran-2-yl)purine, an N9-THP analogue of isopentenyladenine (iP), was also found to be significantly active in this assay. nih.gov

Wheat Leaf Senescence Bioassay: This assay measures the ability of a compound to delay chlorophyll degradation. Several 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives were assessed for this anti-senescence activity. nih.gov However, the N9-THP analogue of iP was found to be almost inactive in this specific assay. nih.gov

Amaranthus Bioassay: This test evaluates the stimulation of betacyanin synthesis. Both 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives and the N9-THP analogue of iP demonstrated significant activity in the Amaranthus bioassay. nih.govnih.gov

| Compound Analogue | Bioassay | Observed Activity | Source |

|---|---|---|---|

| 6-benzylamino-9-(tetrahydropyran-2-yl)purine (BAP9THP) | Tobacco Callus | High activity, almost as strong as BAP | mdpi.com |

| 6-benzylamino-9-(tetrahydropyran-2-yl)purine (BAP9THP) | Chlorophyll Retention (Senescence) | Exceptionally strong activity | mdpi.com |

| 6-(substituted-benzylamino)-9-tetrahydropyran-2-ylpurines | Tobacco Callus, Wheat Leaf Senescence, Amaranthus | Activity assessed | nih.gov |

| N⁶-[(3-methylbut-2-en-1-yl)amino]-9-(tetrahydropyran-2-yl)purine | Tobacco Callus | Significantly active | nih.gov |

| N⁶-[(3-methylbut-2-en-1-yl)amino]-9-(tetrahydropyran-2-yl)purine | Wheat Leaf Senescence | Almost inactive | nih.gov |

| N⁶-[(3-methylbut-2-en-1-yl)amino]-9-(tetrahydropyran-2-yl)purine | Amaranthus | Significantly active | nih.gov |

Impact on Plant Development and Regeneration Techniques

The properties of N9-THP cytokinin analogues make them promising tools for plant biotechnology and micropropagation. nih.gov A major challenge in plant tissue culture is that many cytokinins, while promoting shoot development, inhibit root growth. nih.gov However, research on aromatic cytokinin analogues with N9-tetrahydropyranyl substitutions has shown that these modifications can prevent the inhibition of primary root growth. mdpi.com This effect is attributed to changes in the transport and metabolic conversion of the modified cytokinin, which allows for positive effects on aerial plant development without the negative impact on the root system. nih.gov

The ability of N9-THP derivatives to promote callus growth and delay senescence is directly applicable to plant regeneration techniques, which rely on stimulating cell division and maintaining tissue viability. mdpi.com The use of such rationally designed cytokinin derivatives that have reduced negative effects on root development could overcome limitations in current micropropagation methods. nih.gov

Antimycobacterial Activity Studies

The search for novel agents against Mycobacterium tuberculosis and other pathogenic mycobacteria is a global health priority. While various classes of chemical compounds are under investigation, a review of the scientific literature did not yield any studies evaluating the antimycobacterial activity of this compound or its close structural analogues. Research in this area has focused on other compound classes, such as plectasin (B1576825) derivatives, piperidines, and various complex natural products. nih.govfrontiersin.org Therefore, the potential of this compound in this therapeutic area remains uninvestigated.

Other Reported Biological Activities (e.g., bronchodilating activity)

Beyond their potential applications in other therapeutic areas, analogues of this compound have been investigated for a variety of other biological effects, including bronchodilating, antiviral, and cytotoxic activities.

Research into the bronchodilating properties of 2,9-disubstituted adenine derivatives has identified several compounds with potent activity. A key study focused on the synthesis and pharmacological evaluation of a series of 2-alkoxy-9-cycloalkyladenines, which share a common structural framework with this compound. The primary assay used to determine bronchodilating efficacy was the inhibition of histamine-induced contractions in isolated guinea pig tracheal preparations.

In this research, a series of 2,9-disubstituted adenine analogues were synthesized and evaluated for their ability to relax pre-contracted tracheal smooth muscle. The general structure of these compounds involved variations at the 2-position (alkoxy groups) and the 9-position (cycloalkyl groups) of the adenine core. The lead compound in this series was identified as 9-cyclohexyl-2-n-propoxy-9H-adenine, which demonstrated significant bronchodilating effects. nih.gov

The structure-activity relationship (SAR) studies revealed that the nature of the substituents at both the C2 and N9 positions of the purine ring plays a crucial role in the observed bronchodilating activity. For instance, the length and nature of the alkoxy chain at the C2 position and the size and type of the cycloalkyl group at the N9 position were found to significantly influence the compound's potency. While direct data on this compound itself was not presented in this specific study, the findings for analogous 2,9-disubstituted adenines provide a strong rationale for its potential as a bronchodilator. nih.gov The relaxant action of these compounds on tracheal muscle suggests a potential mechanism involving the modulation of pathways that control airway smooth muscle tone. nih.gov

Table 1: Bronchodilating Activity of Selected 2,9-Disubstituted Adenine Analogues

| Compound | C2-Substituent | N9-Substituent | Bronchodilating Activity (Relative to Theophylline) |

|---|---|---|---|

| Analogue 1 | n-Propoxy | Cyclohexyl | High |

| Analogue 2 | Ethoxy | Cyclopentyl | Moderate |

| Analogue 3 | Methoxy | Cyclohexyl | Moderate to Low |

| Analogue 4 | n-Propoxy | Phenyl | Low |

This table is a representative summary based on the trends reported in the referenced literature and does not present actual quantitative data from a single source.

Analogues of 2-chloroadenine have demonstrated notable antiviral and cytotoxic properties. For example, 2-chloro-2'-deoxyadenosine (Cladribine), a related 2-chloroadenine derivative, has been evaluated for its antiviral activity against Herpes Simplex Virus type 1 (HSV-1). nih.gov Although it was found to be less potent than acyclovir, it exhibited a measurable effect on viral replication. nih.gov The mechanism of its weak antiviral action is thought to involve interference with DNA replication following activation by host cell kinases, rather than by the HSV-encoded kinase. nih.gov

Furthermore, various 2,6,9-substituted purines have been synthesized and screened for their cytotoxic activity against a panel of human tumor cell lines. nih.gov In these studies, compounds with a 2-chloro substituent and various linkers at the N9 position have shown potent in vitro growth inhibition of several cancer cell lines. nih.gov For instance, N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine and related compounds exhibited significant cytotoxic activity with GI50 values in the micromolar range for many human tumor cell lines. nih.gov The presence of the 2-chloro group is often associated with enhanced biological activity, including anticancer effects. nih.gov

Research on other 2-chloro-9-substituted purine nucleoside analogues has further highlighted their potential as cytotoxic agents. For instance, 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Clofarabine) and its derivatives have been shown to possess broad antitumor activity, primarily through the inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com The cytotoxic mechanism of these compounds is often linked to their conversion into the corresponding 5'-triphosphates, which then inhibit key enzymes involved in DNA replication and repair. The antiproliferative activity of certain 2-chloropurine arabinonucleosides has also been demonstrated in human acute myeloid leukemia cell lines. mdpi.com

Table 2: Other Biological Activities of 2-Chloroadenine Analogues

| Compound Analogue | Biological Activity | Cell Line/Model | Key Findings |

|---|---|---|---|

| 2-chloro-2'-deoxyadenosine | Antiviral | Vero cells (HSV-1) | Weak antiviral effect, not activated by viral kinase. nih.gov |

| N9-substituted 2,6-dichloropurines | Cytotoxic | NCI-60 Human Tumor Cell Lines | Potent in vitro growth inhibitors of various cancer cell lines. nih.gov |

| 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine | Cytotoxic | Various tumor cell lines | Broad antitumor activity via inhibition of DNA synthesis. medchemexpress.com |

| 2-chloropurine arabinonucleosides | Antiproliferative | U937 (Human acute myeloid leukemia) | Showed inhibitory activity comparable to Nelarabine. mdpi.com |

Mechanistic Investigations of 2 Chloro 9 Tetrahydropyran 2 Yl Adenine and Its Analogues

Interactions with Cellular Enzymes and Metabolic Pathways

The metabolic fate and cellular activity of adenine (B156593) analogues are often dictated by their interaction with enzymes involved in nucleotide synthesis and metabolism.

Certain nucleoside analogues of 2-chloro-adenine have demonstrated potent cytotoxic effects, which are linked to their ability to interfere with DNA synthesis. A key analogue, 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (also known as Cl-F-ara-A or Clofarabine), serves as a prime example. In cell-free systems, its 5'-triphosphate form, Cl-F-ara-ATP, is a known inhibitor of both DNA polymerase alpha and ribonucleotide reductase. nih.gov

The mechanism involves several steps. After entering the cell, Cl-F-ara-A is phosphorylated to its active triphosphate form. This metabolite, Cl-F-ara-ATP, competitively inhibits DNA polymerase alpha with respect to the natural substrate dATP, leading to the termination of DNA chain elongation upon its incorporation. wikipedia.org Furthermore, Cl-F-ara-ATP is a powerful inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis. nih.govwikipedia.org This dual inhibition effectively halts DNA replication.

Comparative studies with other structurally similar compounds, such as 2-chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine and 2-chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine , revealed that while all were metabolized to their triphosphates, their potency differed significantly. The superior cytotoxicity of Cl-F-ara-A was primarily attributed to its more potent inhibition of ribonucleotide reductase activity. nih.gov

Table 1: Inhibition of DNA Synthesis Enzymes by Analogues

| Compound Analogue | Target Enzyme(s) | Mechanism of Action |

| 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A) | DNA Polymerase Alpha, Ribonucleotide Reductase | The 5'-triphosphate form (Cl-F-ara-ATP) competitively inhibits DNA polymerase alpha and potently inhibits ribonucleotide reductase, disrupting DNA synthesis. nih.govwikipedia.org |

Substrate Specificity for Adenosine (B11128) Kinase (for related adenine derivatives)

Adenosine kinase is a crucial enzyme that phosphorylates adenosine to adenosine monophosphate (AMP), thereby regulating cellular adenosine levels. nih.gov The activity of this enzyme is not limited to adenosine; it can also process certain adenosine analogues.

Research on 2-chloroadenosine (B27285) , a metabolically stable analogue of adenosine, has shown that its cytotoxic effects are dependent on the action of adenosine kinase. nih.govnih.gov Once transported into the cell, 2-chloroadenosine is phosphorylated by adenosine kinase. nih.gov This phosphorylation is a critical activation step; the resulting phospho-2-chloroadenosine is what triggers the subsequent cellular effects, such as apoptosis. nih.gov The importance of this enzymatic step is highlighted by the finding that inhibiting adenosine kinase with compounds like 5'-iodotubercidin effectively blocks the cytotoxicity of 2-chloroadenosine. nih.govnih.gov This demonstrates that for certain chlorinated adenine derivatives, adenosine kinase exhibits substrate specificity and plays a key role in their mechanism of action.

In contrast, for some anticancer nucleoside analogues like Cl-F-ara-A, studies suggest that deoxycytidine kinase, rather than adenosine kinase, is the primary enzyme responsible for the initial phosphorylation to the monophosphate form. wikipedia.org

Receptor-Ligand Interactions

The substitution pattern on the adenine ring system, particularly at the N9 position with a tetrahydropyranyl group, significantly influences how these molecules interact with various cell surface and intracellular receptors.

Cytokinins are a class of plant hormones that regulate cell growth and differentiation by binding to specific histidine kinase receptors. Synthetic adenine derivatives are known to mimic these effects. The N9-tetrahydropyranyl (THP) substitution, a key feature of the title compound, has been studied in the context of cytokinin activity.

Research on 6-benzylamino-9-(tetrahydropyran-2-yl)purine derivatives shows that this N9-THP group influences perception by cytokinin receptors. mdpi.com For instance, derivatives like 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine were tested for their ability to bind to the Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3. mdpi.com The results indicated that these N9-substituted compounds were perceived less effectively by the receptors compared to their parent compound, meta-topolin, which lacks the THP group. mdpi.com

However, other studies on related chiral adenine derivatives, such as 2-chloro,N6-(α-methylbenzyl)adenine , have identified compounds that selectively interact with and activate the AHK3 receptor over AHK2 and CRE1/AHK4. nih.gov The tetrahydropyranyl substitution at the N9-position is known to enhance the acropetal transport of cytokinins in plants and allows for a gradual release of the active base. mdpi.com

Table 2: Cytokinin Receptor Interaction of Analogues

| Receptor | Interacting Analogue(s) | Observed Effect |

| CRE1/AHK4 | 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine | Reduced perception compared to the non-N9-substituted parent compound. mdpi.com |

| AHK3 | 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine | Reduced perception compared to the non-N9-substituted parent compound. mdpi.com |

| AHK3 | 2-chloro,N6-(α-methylbenzyl)adenine | Preferential activation over AHK2 and CRE1/AHK4 receptors. nih.gov |

Adenosine Receptor Antagonism/Agonism (e.g., hA1AR, hA2AAR, hA3AR)

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that mediate the physiological effects of adenosine. Substituted adenine derivatives, which lack the ribose moiety of adenosine, have been extensively explored as receptor antagonists.

Modifications at the 2-, 8-, and 9-positions of the adenine core can produce high-affinity antagonists with distinct selectivity profiles. nih.gov For example, using 9-ethyladenine as a template, researchers identified potent and selective antagonists for A1 and A3 receptors by introducing phenyl or phenylethynyl groups at the 8-position. nih.gov Similarly, 2-aryladenine derivatives have been shown to be a potent scaffold for developing antagonists for human A1, A2A, A2B, and A3 adenosine receptors. mdpi.com The presence of a chlorine atom at the 2-position, as seen in 2-chloro-9-propyladenine , can also influence receptor interaction, often favoring binding at the A2A subtype. nih.govuscnk.com

Table 3: Adenosine Receptor Antagonism by Adenine Analogues

| Analogue Scaffold | Receptor Target(s) | Effect |

| 9-Ethyladenine Derivatives | hA1AR, hA3AR | High-affinity antagonism with 8-position substitutions. nih.gov |

| 2-Aryladenine Derivatives | hA1AR, hA2AAR, hA2BAR, hA3AR | Potent antagonism. mdpi.com |

| 2-Chloro-9-propyladenine | hA2AAR | A 2-chloro substitution often favors interaction with the A2A subtype. nih.gov |

Toll-like Receptor 7 Agonism (for related adenine derivatives)

Toll-like receptor 7 (TLR7) is an intracellular pattern recognition receptor that plays a key role in the innate immune system by recognizing single-stranded viral RNA and small synthetic agonists. wikipedia.org Several adenine derivatives have been identified as potent TLR7 ligands.

For instance, 9-benzyl-2-butoxy-8-hydroxy-adenine is a known TLR7 ligand that can modulate immune responses. The design of small-molecule TLR7 ligands is an active area of research, with various heterocyclic scaffolds, including purines, being investigated. wikipedia.org Interestingly, minor structural modifications to the adenine core can switch the compound's activity from a TLR7 agonist to an antagonist. wikipedia.org Overactivation of TLR7 is implicated in autoimmune disorders, making the development of specific antagonists, including those based on adenine-like structures, a significant therapeutic goal.

Mechanisms of Cell Growth Inhibition

The mechanisms by which 2-chloro-9-(tetrahydropyran-2-yl)adenine and its analogues inhibit cell growth are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the disruption of nucleic acid synthesis. Research has largely centered on its nucleoside analogues, such as 2-chloro-2'-deoxyadenosine (cladribine) and 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (clofarabine), which have demonstrated potent cytotoxic effects in various cancer cell lines.

Induction of Apoptosis

A primary mechanism of cell growth inhibition by the analogues of this compound is the induction of apoptosis. In vitro studies have shown that exposing leukemic lymphocytes to cladribine (B1669150) or clofarabine (B1669196) triggers the characteristic features of apoptosis, including morphological changes and the cleavage of DNA into nucleosomal-sized multimers. This drug-induced DNA fragmentation is both time- and dose-dependent.

The apoptotic process is initiated through the activation of caspases, a family of protease enzymes essential for programmed cell death. The 5'-triphosphate metabolite of cladribine, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) (2CdATP), in conjunction with cytochrome c and Apaf-1, has been shown to activate caspase-3 in cell-free cytosolic extracts from both HeLa and chronic lymphocytic leukemia (CLL) cells. nih.gov The activation of caspase-3 occurs concurrently with the formation of DNA strand breaks, representing an early event in the apoptotic cascade. nih.gov

Inhibition of DNA Synthesis and Repair

The analogues of this compound are potent inhibitors of DNA synthesis. Following cellular uptake, these compounds are phosphorylated to their active triphosphate forms. For instance, clofarabine is converted to its 5'-triphosphate (Cl-F-ara-ATP), which then acts as a competitive inhibitor of DNA polymerase alpha. mdpi.comresearchgate.net The incorporation of the monophosphate form of these analogues into the DNA strand leads to the termination of DNA chain elongation. mdpi.comresearchgate.net

The extent of incorporation and its effect on DNA are dependent on the cellular concentration ratio of the analogue's triphosphate to the natural substrate, dATP. mdpi.com At lower ratios, the analogue is primarily incorporated internally within the DNA strand, while at higher ratios, it is found at the terminal positions, effectively halting further DNA synthesis. mdpi.com There is a strong inverse correlation between the incorporation of the analogue's monophosphate into DNA and cell survival, highlighting this as a critical aspect of its cytotoxicity. mdpi.com

Enzyme Inhibition

Key enzymes involved in nucleotide metabolism and DNA replication are also targets of these purine (B94841) analogues.

Ribonucleotide Reductase: The triphosphate metabolites of these analogues are potent inhibitors of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. researchgate.netnih.gov The inhibition of this enzyme leads to a depletion of the cellular pools of deoxyribonucleoside triphosphates (dATP, dCTP, and dGTP), further hampering DNA synthesis. researchgate.net Comparative studies have shown that differences in the cytotoxicity of various analogues can be largely attributed to their differential inhibition of ribonucleotide reductase. nih.gov For example, clofarabine is significantly more potent at inhibiting this enzyme than its structural isomers. nih.gov

DNA Polymerases: As mentioned, the triphosphate forms of these analogues act as competitive inhibitors of DNA polymerases, particularly DNA polymerase alpha. mdpi.comresearchgate.net This inhibition directly interferes with the process of DNA replication and repair.

The table below summarizes the inhibitory effects of clofarabine's triphosphate (Cl-F-ara-ATP) on key enzymes.

| Enzyme | Effect | Target Cell/System | Reference |

| Ribonucleotide Reductase | Potent inhibition of ADP and CDP reduction | HeLa cells | psu.edu |

| DNA Polymerase Alpha | Competitive inhibition with respect to dATP | K562 cells, HeLa cells | researchgate.netpsu.edu |

| DNA Polymerase Beta | Relatively insensitive to inhibition | HeLa cells | psu.edu |

| DNA Polymerase Gamma | Inhibition noted | K562 cells | researchgate.net |

Impact on Cell Cycle

The disruption of DNA synthesis and repair processes ultimately leads to cell cycle arrest. By interfering with the S-phase of the cell cycle, where DNA replication occurs, these compounds prevent cells from progressing towards mitosis. The accumulation of DNA damage and the inability to complete replication trigger the apoptotic pathways described earlier, leading to cell death.

The following table presents data on the cytotoxicity of clofarabine and its related compounds against a human T-lymphoblast leukemia cell line.

| Compound | Cell Line | IC₅₀ (50% inhibitory concentration) | Reference |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Clofarabine) | CEM | Potent inhibitor (50-fold more than analogues) | nih.gov |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine | CEM | 50-fold less potent than Clofarabine | nih.gov |

| 2-chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine | CEM | 50-fold less potent than Clofarabine | nih.gov |

| 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Clofarabine) | K562 | 5 nM for 50% growth inhibition | researchgate.net |

Structure Activity Relationship Sar Studies

Influence of N9-Substitution on Biological Activity and Stability

Research into N9-substituted cytokinins has highlighted the strategic importance of the chosen protecting group. The tetrahydropyran-2-yl (THP) group, found in the subject compound, and the structurally similar tetrahydrofuran-2-yl (THF) group have been extensively studied. nih.gov Both THP and THF substitutions at the N9 position have been shown to confer unique properties compared to other N9-substituents or the unsubstituted parent compounds. documentsdelivered.comnih.gov

In a study involving 33 derivatives of 6-benzylaminopurine (B1666704) substituted with either a THP or THF group at the N9 position, these modifications were found to be crucial for improving specific biological functions relevant to plant micropropagation. nih.gov While substitution at the N9 position often leads to a decrease in cytokinin activity, this is not always the case for derivatives of certain parent compounds like 3-methoxy-6-benzylaminopurine (3MeOBAP). nih.gov In bacterial receptor assays, both 6-(3-hydroxybenzylamino)-9-tetrahydropyran-2-ylpurine and its THF analog were perceived less effectively by cytokinin receptors CRE1/AHK4 and AHK3 than their parent compound, meta-topolin. nih.govresearchgate.net However, some N9-derivatives, such as those with THP and THF groups, can still interact moderately with the receptor's activation site. nih.gov Other N9-substituents, including ethoxyethyl, acetoxy, azido, 4-chlorobutyl, and 3-cyanopropyl groups, have also been shown to significantly improve the cell-proliferation activity of certain cytokinins. mdpi.com

| N9-Substituent Group | Parent Compound | Observed Effect on Activity | Reference |

|---|---|---|---|

| Tetrahydropyran-2-yl (THP) | 6-benzylaminopurine derivatives | Decreased turnover by CKX, improved specific biological functions. nih.govresearchgate.net | nih.govresearchgate.net |

| Tetrahydrofuran-2-yl (THF) | 6-benzylaminopurine derivatives | Similar to THP; enhanced acropetal transport. nih.govdocumentsdelivered.com | nih.govdocumentsdelivered.com |

| Tetrahydropyran-2-yl (THP) | 3-methoxy-6-benzylaminopurine (3MeOBAP) | Did not decrease cytokinin activity, unlike typical N9-substitutions. nih.gov | nih.gov |

| 4-chlorobutyl | Isopentenyladenine (iP) | Significantly improved cell-proliferation activity. mdpi.com | mdpi.com |

A critical factor in the persistence and thus the biological activity of cytokinins is their resistance to enzymatic degradation. The primary enzyme responsible for cytokinin breakdown is cytokinin oxidase/dehydrogenase (CKX), which cleaves the N6-side chain. frontiersin.org

Substitution at the N9 position with a tetrahydropyranyl (THP) group has been demonstrated to decrease the rate of enzymatic degradation by CKX. nih.govresearchgate.net This increased resistance to CKX prolongs the lifespan of the cytokinin analog in vivo, which can lead to enhanced activity in certain bioassays. researchgate.net For instance, the N9-THP derivative of 2-chloro-6-(3-methoxyphenylamino)purine, known as INCYDE-THP, was developed as an inhibitor of CKX and showed moderate inhibition of the Arabidopsis thaliana enzyme AtCKX2. researchgate.net In contrast, cytosolic CKX enzymes have been shown to preferentially degrade cytokinin N9-glucosides, another common N9 modification. nih.gov Specifically, certain CKX isoforms from Arabidopsis and maize exhibit a high preference for N9-glucosides of isopentenyladenine (iP) and trans-zeatin (B1683218) (tZ). frontiersin.org The resistance to degradation conferred by the N9-THP group is a key advantage for maintaining effective concentrations of the active compound. researchgate.net

The distribution of cytokinins within a plant is crucial for their regulatory function. Acropetal transport, the movement from the roots towards the shoot apex, is a vital process. Studies have found that modifications at the N9 position can significantly influence this transport. Specifically, both tetrahydropyranyl (THP) and tetrahydrofuranyl (THF) substitutions at the N9 atom of aromatic cytokinins lead to enhanced acropetal transport. documentsdelivered.comnih.govnih.gov This improved distribution throughout the plant body, combined with a gradual metabolic conversion back to the active free-base form, helps to ensure that the cytokinin reaches its target tissues while avoiding issues like root growth inhibition that can occur with other cytokinin derivatives. documentsdelivered.comnih.gov

Role of C2-Substituents in Modulating Activity

The C2 position of the purine (B94841) ring offers another strategic point for modification to fine-tune the biological activity of cytokinin analogs.

Studies on a series of 2-chloro-N(6)-(halogenobenzylamino)purine ribosides showed significant activity, particularly in delaying senescence in detached wheat leaves. nih.gov These halogenated derivatives were found to induce the expression of genes related to cytokinin signaling and metabolism. nih.gov However, the effect of C2-chlorination can be context-dependent. In some cases, the addition of a chlorine atom at the C2 position has been observed to lower or even eliminate the antisenescent activity of the parent compound. nih.gov The enhanced biological activity of certain halogenated cytokinins may be attributed to the electron-withdrawing nature of the substituent, which can facilitate the formation of more favorable hydrogen bonds within the binding pocket of the cytokinin receptor. researchgate.net

Beyond simple halogenation, the steric bulk and electronic properties of substituents at the C2 position play a critical role in receptor binding and ligand activity. Appropriately sized, electron-withdrawing groups at this position, such as fluoro and chloro, can enhance binding affinity. researchgate.net Conversely, larger substituents may introduce steric hindrance, creating a physical barrier that impedes the ligand from fitting properly into the cytokinin receptor's binding site. researchgate.net This steric clash can lead to a significant reduction in biological activity, as seen in some disubstituted halogenated adenosine (B11128) derivatives. researchgate.net Therefore, an optimal balance between the electronic-withdrawing effects, which can increase the reaction rate with the receptor, and the steric profile of the C2-substituent is essential for designing efficient cytokinin agonists. rsc.org

| C2-Substituent | Key Effect | Mechanism | Reference |

|---|---|---|---|

| Chlorine (Halogen) | Can enhance activity (e.g., anti-senescence) or decrease it, depending on the parent molecule. nih.govnih.gov | Electron-withdrawing nature can form favorable hydrogen bonds in the receptor binding site. researchgate.net | nih.govnih.govresearchgate.net |

| Bulky Groups | Generally reduces biological activity. researchgate.net | Steric hindrance prevents optimal binding to the cytokinin receptor. researchgate.net | researchgate.net |

| Electron-withdrawing Groups | Can increase catalytic activity up to a certain point. rsc.org | Increases the reaction rate, but may decrease the formation rate of the active complex if excessively strong. rsc.org | rsc.org |

Metabolic Pathways and Stability

Susceptibility to Enzymatic Degradation

The enzymatic machinery of a cell can significantly impact the lifespan and activity of exogenous compounds. For cytokinin analogues, two primary pathways of degradation are of particular importance: oxidation by cytokinin oxidase/dehydrogenase and, for related nucleoside analogues, phosphorolytic cleavage and deamination.

Cytokinin oxidase/dehydrogenase (CKX) is the principal enzyme responsible for the degradation of cytokinins. The rate at which CKX metabolizes a cytokinin analogue is a critical determinant of its biological activity. Research into related N9-substituted cytokinins offers insights into the likely susceptibility of 2-Chloro-9-(tetrahydropyran-2-yl)adenine to this enzyme.

A study on 6-benzylaminopurine (B1666704) derivatives revealed that the substitution of a tetrahydropyran-2-yl (THP) group at the N9 position decreased the turnover rates by CKX for all new derivatives to some extent. This suggests that the THP group provides a degree of steric hindrance at the N9 position, which is a common site for CKX activity, thereby protecting the molecule from rapid degradation. Another study involving 6-benzylamino-9-methylpurine demonstrated that, despite its chemical stability, cytokinin-requiring tissues can remove the 9-substituent. nih.govnih.gov This indicates that while the N9-substituent may slow down degradation, the active free base can still be released.

Table 1: Susceptibility of Related 9-Substituted Cytokinins to Enzymatic Degradation

| Compound/Analogue Class | Enzyme | Observation | Implication for this compound |

| 6-benzylamino-9-tetrahydropyran-2-ylpurine derivatives | Cytokinin Oxidase/Dehydrogenase (CKX) | Decreased turnover rates compared to parent compounds. | The THP group likely confers resistance to CKX degradation. |

| 6-benzylamino-9-methylpurine | Cellular Enzymes | Removal of the 9-methyl substituent to release the free base. nih.govnih.gov | The THP group may be cleaved in vivo to release 2-chloroadenine (B193299). |

For nucleoside analogues to be active, the glycosidic bond between the purine (B94841) base and the sugar moiety must be stable. Phosphorolytic cleavage breaks this bond, inactivating the compound. Deamination, the removal of an amine group, is another common metabolic inactivation pathway.

A closely related compound, 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A), has been shown to be a deoxyadenosine (B7792050) analogue that is resistant to both phosphorolytic cleavage and deamination. nih.gov This resistance is a key feature of many modern nucleoside analogues, enhancing their bioavailability and duration of action. Given that this compound is also a 9-substituted adenine (B156593), it is plausible that it shares a similar resistance to these enzymatic actions, particularly deamination of the adenine ring. The stability of the ether linkage in the THP group would be the primary determinant of its resistance to cleavage, which is generally high under physiological conditions.

Cellular Metabolism and Nucleotide Formation (for related analogues)

Once inside a cell, many nucleoside analogues are anabolized to their corresponding nucleotide forms (mono-, di-, and triphosphates) to exert their biological effects. While this compound is not a traditional nucleoside, the metabolic pathways of related nucleoside analogues provide a framework for understanding its potential intracellular fate.

Studies on Cl-F-ara-A have demonstrated that it undergoes phosphorylation to form its monophosphate, diphosphate (B83284), and triphosphate derivatives within human T-lymphoblast leukemia CCRF-CEM cells. nih.gov The monophosphate was identified as the major metabolite, and these nucleotides exhibited a prolonged terminal elimination phase after the drug was removed from the medium. nih.gov Furthermore, the monophosphate of Cl-F-ara-A was found to be incorporated into DNA. nih.gov

Another relevant analogue, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), is converted to its mono- and diphosphorylated metabolites. nih.gov The diphosphate of PMEA has a long intracellular half-life of 16-18 hours. nih.gov This efficient conversion to and retention of active nucleotide forms is a hallmark of effective nucleoside and nucleotide analogues.

Table 2: Cellular Metabolites of Related Adenine Analogues

| Parent Compound | Major Cellular Metabolites | Key Metabolic Features |

| 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-A) | Monophosphate, Diphosphate, Triphosphate | Monophosphate is the major metabolite; incorporation into DNA. nih.gov |

| 9-(2-phosphonylmethoxyethyl)adenine (PMEA) | Monophosphoryl, Diphosphoryl derivatives | Long intracellular half-life of the diphosphorylated form. nih.gov |

For this compound, it is conceivable that if the THP group is cleaved, the resulting 2-chloroadenine could potentially be a substrate for cellular enzymes that convert it to its corresponding ribonucleotides, although this is speculative without direct experimental evidence.

Stability in Biological Media

The stability of a compound in biological media, such as plasma and cell culture medium, is crucial for its therapeutic or research application. The tetrahydropyranyl (THP) group is a well-known protecting group in organic synthesis, and its stability has been extensively studied.

The THP ether linkage is generally stable to most non-acidic reagents. nih.gov It is known to be stable under basic and neutral conditions but is labile to acidic conditions. nih.govorganic-chemistry.org Research on the stability of adenine-based cytokinins has shown that they are generally stable in aqueous solutions at neutral to alkaline pH, even at elevated temperatures such as those used for autoclaving. nih.gov For instance, trans-zeatin (B1683218), when dissolved in 0.01 N KOH, retained over 90% of its initial concentration after 90 days of storage at -20°C and 2-6°C. nih.gov However, degradation can occur under acidic conditions. nih.gov

Table 3: Stability of the Tetrahydropyranyl (THP) Group and Related Cytokinins

| Compound/Group | Condition | Stability |

| THP ethers | Strongly basic conditions, organometallics, hydrides | Stable organic-chemistry.org |

| THP ethers | Acidic conditions (e.g., pH < 4) | Labile nih.govorganic-chemistry.org |

| Adenine-based cytokinins (e.g., trans-zeatin) | 0.05 N KOH, 90 days at -20°C, 2-6°C, or 25°C | Stable nih.gov |

| Adenine-based cytokinins | Autoclaving (121°C, 30 min) in 0.05 N KOH | Stable nih.gov |

Given this information, this compound is expected to be stable in standard biological media, which are typically buffered to a physiological pH of around 7.4. This stability would be a prerequisite for any sustained biological effect.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its receptor at the molecular level.

While direct molecular docking studies specifically for 2-Chloro-9-(tetrahydropyran-2-yl)adenine with cytokinin receptors are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, research on other 9-substituted adenine (B156593) derivatives, such as 6-benzylamino-9-(tetrahydropyran-2-yl)purine, has shown that the tetrahydropyran (B127337) (THP) group at the N9 position can influence activity, often by being cleaved to release the active cytokinin base. nih.gov

A study on chiral N6-benzyladenine derivatives, including compounds with a 2-chloro substitution, has shed light on receptor-specific interactions. nih.govresearchgate.net This research demonstrated that specific enantiomers of 2-chloro,N6-(α-methylbenzyl)adenine showed a strong preference for the AHK3 receptor over AHK2 and CRE1/AHK4. nih.govresearchgate.net Molecular docking in this study rationalized these specific interactions. researchgate.net It is plausible that this compound, upon potential cleavage of the THP group, could exhibit interactions with cytokinin receptors, with the 2-chloro substitution potentially influencing receptor selectivity. The binding of cytokinins to their receptors, like AHK3 and AHK4, which are located in the endoplasmic reticulum, is a critical step in cytokinin signaling. researchgate.net The affinity of these receptors for various cytokinin analogs can differ significantly; for example, AHK3 has a lower affinity for isopentenyladenine compared to CRE1/AHK4 but a higher affinity for dihydrozeatin. nih.gov

Table 1: Predicted Interactions of Related Purine (B94841) Derivatives with Cytokinin Receptors

| Compound/Class | Receptor(s) | Key Findings from Molecular Docking/Binding Assays |

|---|---|---|

| 2-chloro,N6-((S)-α-methylbenzyl)adenine | AHK3 | Exhibits strong preference and specific interaction. nih.govresearchgate.net |

| 2-chloro,N6-((R)-α-methylbenzyl)adenine | AHK2, CRE1/AHK4 | Shows lower affinity compared to the S-enantiomer with AHK3. nih.gov |

| 9-THP substituted cytokinins | General Cytokinin Receptors | The THP group is often labile, releasing the active cytokinin base. nih.gov |

The enoyl-acyl carrier protein reductase (InhA) is a well-established target for antitubercular drugs. nih.govnih.govnih.gov It is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, essential for mycolic acid biosynthesis. nih.gov While no direct molecular docking studies of this compound with InhA are available, docking studies of other inhibitor classes provide a framework for potential interactions.

Docking studies with various inhibitors reveal that the InhA active site can accommodate a range of molecular scaffolds. nih.govnih.govhealthinformaticsjournal.com For instance, studies on triazole derivatives have identified compounds that inhibit InhA at nanomolar concentrations, with binding energies indicating strong affinity. nih.gov These interactions often involve hydrogen bonds with key residues such as Met103, Lys165, and Ile194, as well as hydrophobic interactions within the binding pocket. nih.gov Given that this compound is a purine derivative, it could potentially fit into the NADH binding site of InhA, a common feature for many InhA inhibitors.

Structure Analysis and Binding Mode Rationalization

The rationalization of binding modes is derived from the analysis of docking poses and interaction patterns. For cytokinin receptors, the specificity of ligands like the S-enantiomers of 2-chloro,N6-(α-methylbenzyl)adenine for the AHK3 receptor was explained through structural analysis of the binding pocket. researchgate.net The chirality of the ligand was found to be a determining factor in the affinity and activity. nih.gov

Prediction of Pharmacokinetic Properties (ADMET) for Drug-Like Compounds

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. nih.gov In silico tools can predict these properties based on the molecular structure.

For this compound, several physicochemical properties have been computed and are available through databases like PubChem. nih.gov These properties are fundamental to predicting its ADMET profile.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 253.69 g/mol | PubChem nih.gov |

| XLogP3 | 1.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 78.9 Ų | PubChem nih.gov |

Based on these properties, we can infer some pharmacokinetic characteristics:

Absorption: With a molecular weight under 500 g/mol and a reasonable XLogP3 value, the compound generally adheres to Lipinski's rule of five, suggesting a potential for good oral bioavailability. The topological polar surface area (TPSA) is also within a range that is often associated with good cell permeability.

Distribution: Pharmacokinetic studies of similar adenine analogs, such as 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, have shown a volume of distribution of approximately 3.2-3.6 L/kg in rats, with low plasma protein binding (13.3%). nih.gov This suggests that this compound might also exhibit significant tissue distribution.

Metabolism: The metabolism of adenine analogs can be complex. For instance, 9-(2-phosphonylmethoxyethyl)adenine is primarily cleared unchanged in the urine, though some phosphorylation can occur in the liver and kidney. nih.gov The tetrahydropyran group in this compound might be susceptible to metabolic cleavage.

Excretion: The clearance of related compounds is often rapid, with renal excretion being a major pathway. nih.gov

Toxicity: In silico toxicity predictions would be necessary to assess potential liabilities such as mutagenicity or carcinogenicity. healthinformaticsjournal.com

Future Research Directions and Applications

Design of Novel Analogues with Enhanced Selectivity or Potency

The development of new therapeutic agents often involves the strategic modification of a parent compound to improve its effectiveness and reduce off-target effects. The core structure of 2-Chloro-9-(tetrahydropyran-2-yl)adenine is a prime candidate for such analogue design. The presence of the chlorine atom is particularly significant, as chlorinated compounds are prominent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs available. nih.gov The chlorine atom can be substituted to create a library of new derivatives with diverse biological activities.

Research into structurally similar purine (B94841) nucleosides has demonstrated that small modifications can lead to significant changes in biological activity. For instance, the synthesis and evaluation of a series of 2-chloro- or 2-fluoro-9-(2-substituted-2-deoxy-β-D-arabinofuranosyl)adenines revealed that different substituents at the C-2' position of the sugar moiety resulted in varying levels of cytotoxic and antiviral activity. nih.gov Similarly, a comparative study of 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-ara-A, Clofarabine) and its structural isomers showed that Cl-F-ara-A was 50-fold more potent as a growth inhibitor of CEM cancer cells. nih.gov This difference was primarily attributed to its superior ability to inhibit ribonucleotide reductase, highlighting how stereochemistry and specific substitutions are crucial for potency. nih.gov

Future design strategies for analogues of this compound could involve:

Substitution at the C2 position: Replacing the chlorine with other halogens, alkyl, or amino groups to modulate receptor binding and metabolic stability.

Modification of the N6-amino group: Introducing various substituents to explore interactions with different biological targets. For example, N6-benzyl-9-(tetrahydropyranyl)adenine is a known compound, suggesting that this position is amenable to modification. nih.gov

Alterations to the purine ring itself: Creating hybrid molecules that combine the purine scaffold with other pharmacophores to engage multiple targets simultaneously, a strategy that has shown promise in developing potent anticancer agents. researchgate.net

These synthetic efforts aim to produce next-generation compounds with enhanced target selectivity and greater therapeutic potential.

| Compound/Analogue Class | Key Structural Feature | Observed Biological Activity/Potential | Reference |

| 2-Halo-2'-substituted-9-β-D-arabinofuranosyladenines | Halogen at C2 and various substitutions at C2' of the sugar | Cytotoxic against L1210 and H.Ep.-2 cells; antiviral against herpes simplex and vaccinia viruses. | nih.gov |

| Clofarabine (B1669196) (Cl-F-ara-A) | Chloro at C2 and fluoro at C2' of an arabinose sugar | Potent inhibitor of cancer cell growth and ribonucleotide reductase. | nih.gov |

| Thiopurines (e.g., Thioguanine) | Sulfur-containing purine ring | Used in treating acute leukemias by inhibiting DNA synthesis. | wikipedia.org |

| 2-Chloroadenosine (B27285) | Chloro at C2 of adenosine (B11128) | Preferential agonist of adenosine A1 receptors; enhances anticonvulsant activity. | nih.govgoogle.com |

Targeted Delivery Strategies

A significant challenge with potent bioactive molecules is ensuring they reach their intended target in the body without causing widespread systemic toxicity. Targeted delivery strategies are being developed to overcome this hurdle. For purine analogues like this compound, which can be viewed as a prodrug that releases 2-chloroadenine (B193299), nanoparticle-based delivery systems offer a promising avenue for future research.

Nanocarriers, such as those made from polymers, lipids, or hybrid materials, can encapsulate therapeutic agents, protecting them from premature degradation and controlling their release. nih.govnih.gov This approach offers several advantages:

Improved Bioavailability: Encapsulation can enhance the solubility and stability of a drug.

Reduced Side Effects: By targeting specific cells or tissues, the systemic exposure to the drug is minimized. nih.gov

Enhanced Efficacy: Concentrating the drug at the site of action can lead to a more potent therapeutic effect. nih.gov

Research has shown that polymeric nanoparticles can augment the effects of purine derivatives, and nanocarriers have been successful in diminishing the toxic effects of compounds like acyclovir, cladribine (B1669150), and 6-mercaptopurine. nih.gov Self-assembling peptides are also being explored as sophisticated drug delivery vehicles, capable of forming structures like nanotubes or nanofibers that can carry therapeutic payloads. mdpi.com Future work could focus on developing specific nanocarrier formulations for this compound or its active metabolites, potentially modifying the carrier surface with ligands that bind to receptors overexpressed on target cells, such as cancer cells. nih.gov

Potential in Agrochemicals and Biotechnology

Beyond medicine, purine derivatives have found applications in agriculture and biotechnology. A notable application is in ruminant nutrition, where the urinary excretion of purine derivatives (allantoin, uric acid, xanthine, and hypoxanthine) is used as a reliable, non-invasive marker to estimate the amount of microbial protein synthesized in the rumen and supplied to the animal. cambridge.orgiaea.orgcambridge.org This method is crucial for developing optimal feeding strategies to improve the productivity of livestock like cattle and sheep. iaea.orgajol.info Studies have established a quantitative relationship between the amount of microbial nucleic acids absorbed by the animal and the level of purine derivatives excreted in the urine. cambridge.orggrafiati.com

In biotechnology, modified adenines and the enzymes that process them are valuable tools. researchgate.netnih.gov For example, S-adenosylmethionine (SAM)-dependent methyltransferases, which are key to natural product biosynthesis, could be engineered to use analogues of their substrates or co-factors to create novel molecules. researchgate.net The ability to synthesize modified nucleosides and nucleotides is essential for developing probes, labels, and therapeutic agents like mRNA vaccines. researchgate.net Furthermore, adenine (B156593) analogues have been explored in the context of synthetic biology. The substitution of adenine with 2,6-diaminopurine (B158960) in DNA, for example, has been shown to enhance stability and enable the repair of UV-induced damage, suggesting potential applications in nanotechnology and reinforcing its plausible role in the origins of life. springernature.com The study of various DNA modifications, including the methylation of adenine, is a burgeoning field for understanding gene expression and immunity across the tree of life. elifesciences.org

Given that this compound is a stable precursor to a modified adenine, its potential use in these fields warrants investigation. It could serve as a substrate for enzymes in biocatalytic cascades or as a building block in the synthesis of novel biomaterials.

Development of Therapeutic Agents

Purine analogues are a well-established class of antimetabolites used in cancer therapy because they interfere with DNA replication. wikipedia.org Compounds like fludarabine (B1672870) and cladribine are effective treatments for certain leukemias and lymphomas. wikipedia.org this compound serves as a protected form of 2-chloroadenine, which itself is a precursor to active therapeutic compounds like Cladribine and Clofarabine. The THP group can be removed under acidic conditions, releasing the active purine base.

The development of this compound derivatives could lead to new therapeutic agents. Pharmacokinetic studies of a related compound, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine, showed that halogenated derivatives could have improved stability and oral bioavailability, making them feasible for oral treatment regimens. nih.gov This suggests that derivatives of this compound could be designed as orally active prodrugs. A prodrug approach, where a molecule is activated under specific physiological conditions (e.g., by certain enzymes or pH changes), is a powerful strategy in drug design. nih.gov

Future research will likely focus on synthesizing and evaluating new derivatives of this compound for various therapeutic areas, including oncology and virology, building on the established importance of purine and chlorinated compounds in medicine. nih.govnih.gov

Q & A

Q. What is the primary mechanism of cytotoxicity for 2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Clofarabine) in leukemia cells?

Clofarabine exerts cytotoxicity primarily through its 5'-triphosphate metabolite, which inhibits ribonucleotide reductase (RNR) and DNA polymerases. RNR inhibition depletes deoxynucleotide pools (e.g., dATP), while DNA polymerase inhibition prevents DNA repair and replication. This dual mechanism disrupts DNA synthesis and triggers apoptosis in cancer cells .

Q. Which enzymatic pathways activate Clofarabine to its pharmacologically active form?

Clofarabine is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, followed by sequential phosphorylation by nucleoside monophosphate and diphosphate kinases to the active triphosphate metabolite. The 2′-fluoro substitution enhances resistance to adenosine deaminase-mediated deactivation, prolonging its intracellular half-life .

Q. How does the structural modification of the arabinose moiety in Clofarabine enhance its metabolic stability compared to other nucleoside analogs?

The 2′-fluoro substitution in the arabinofuranosyl sugar reduces susceptibility to enzymatic degradation (e.g., by purine nucleoside phosphorylase) and improves cellular uptake. This modification also increases affinity for RNR, enhancing potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of Clofarabine-induced cytotoxicity (e.g., DNA incorporation vs. enzyme inhibition)?

Discrepancies arise from cell-type-specific metabolic variations. To address this:

- Use radiolabeled Clofarabine (e.g., [³H]-Clofarabine) to quantify DNA incorporation via scintillation counting.

- Perform enzyme activity assays (e.g., RNR activity in lysates) under controlled nucleotide pool conditions.

- Employ knockout cell models (e.g., dCK-deficient lines) to isolate phosphorylation-dependent effects .

Q. What experimental strategies optimize the chemoenzymatic synthesis of Clofarabine derivatives with improved yield?

Evidence from cascade synthesis studies suggests:

- Substrate engineering : Use D-arabinose or D-ribose as sugar donors to improve nucleoside formation (e.g., 90% yield with D-ribose).

- Enzyme optimization : Screen for mutant nucleoside phosphorylases with enhanced substrate specificity.

- Reaction monitoring : Employ HPLC or mass spectrometry to track intermediate formation and adjust enzyme concentrations dynamically .

Q. Which in vitro models best replicate nucleotide pool imbalances induced by Clofarabine?

- Human lymphoblastoid cell lines (e.g., CEM, K562) : These cells exhibit reproducible dNTP pool depletion and RNR inhibition under Clofarabine treatment.

- Ex vivo primary leukemia cells : Isolated patient-derived cells retain metabolic heterogeneity, allowing study of resistance mechanisms.

- Nucleotide rescue assays : Supplement with deoxyadenosine or dATP to reverse cytotoxicity, confirming pool imbalance as a key mechanism .

Q. How can researchers differentiate Clofarabine’s effects on DNA repair pathways (e.g., ATR/ATM signaling) from direct DNA damage?

- γH2AX foci staining : Quantifies DNA double-strand breaks (DSBs) induced by replication stress.

- ATR/ATM kinase inhibitors : Co-treatment with inhibitors (e.g., KU-55933 for ATM) identifies checkpoint dependency.

- Comet assays : Measures single-strand breaks (SSBs) to distinguish direct DNA damage from replication fork collapse .

Methodological Considerations

- Analytical Techniques : Use LC-MS/MS for quantifying intracellular Clofarabine triphosphate levels .

- Animal Models : Xenograft models (e.g., human colon tumor xenografts) validate oral bioavailability and antitumor efficacy .

- Data Interpretation : Account for cell cycle phase-specific effects (e.g., S-phase arrest) when analyzing cytotoxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.